Binding Free Energy of 1-Isopropylpiperidine in fXa
The addition of the protonated 1-isopropylpiperidine moiety, a key structural component of the target compound, results in a large gain in binding free energy (ΔΔG) of 29.7–30.5 kJ mol⁻¹, which is attributed to favorable cation-π and C-H···π interactions with the aromatic S4 pocket of factor Xa [1]. This quantitative thermodynamic contribution is a primary driver for its use over other N-substituted piperidines that cannot form such strong interactions.
| Evidence Dimension | Binding free energy contribution (ΔΔG) from protonated piperidine moiety |
|---|---|
| Target Compound Data | ΔΔG = 29.7–30.5 kJ mol⁻¹ (for the 1-isopropylpiperidine motif) |
| Comparator Or Baseline | Baseline inhibitor lacking the 1-isopropylpiperidine moiety (unspecified N-substituent or unsubstituted piperidine) |
| Quantified Difference | +29.7 to +30.5 kJ mol⁻¹ |
| Conditions | Thermodynamic analysis of fXa inhibition; data derived from comparison of a parent inhibitor with and without the 1-isopropylpiperidine group. |
Why This Matters
This data directly quantifies the energetic advantage of the isopropylpiperidine moiety, justifying its selection over other N-substituted piperidines for projects targeting fXa where high binding affinity is paramount.
- [1] Lopopolo, G., Fiorella, F., de Candia, M., Nicolotti, O., Martel, S., Carrupt, P. A., & Altomare, C. (2012). β-D-glucosyl conjugates of highly potent inhibitors of blood coagulation factor Xa bearing 2-chorothiophene as a P1 motif. ChemMedChem, 7(9), 1669-1677. View Source
